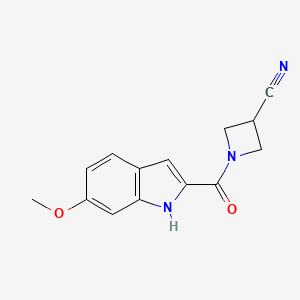

1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile

Description

Molecular Architecture and Functional Group Interrelationships

Core Structural Framework

The compound features a 1H-indole scaffold substituted at position 6 with a methoxy group (-OCH₃) and at position 2 with an azetidine-3-carbonitrile moiety via a carbonyl bridge. The indole nucleus consists of a bicyclic aromatic system (benzene fused to pyrrole), while the azetidine introduces a four-membered saturated ring with inherent ring strain (bond angles ~90°). The carbonitrile group (-C≡N) at the azetidine’s 3-position adds polar character and electronic modulation.

Table 1: Key Functional Groups and Their Roles

| Functional Group | Position | Role |

|---|---|---|

| Methoxy (-OCH₃) | Indole C6 | Electron donation via resonance; enhances lipophilicity |

| Carbonyl (-C=O) | Indole C2-Azetidine linker | Rigidifies structure; participates in hydrogen bonding |

| Azetidine ring | Substituent at indole C2 | Introduces steric strain; modulates conformational flexibility |

| Cyano (-C≡N) | Azetidine C3 | Electron withdrawal; increases polarity and metabolic stability |

The methoxy group’s resonance donation increases electron density at indole C7 and C5, while the cyano group withdraws electrons from the azetidine ring, creating a dipole moment. The carbonyl bridge restricts rotation, enforcing a near-planar orientation between the indole and azetidine rings.

Properties

IUPAC Name |

1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-11-3-2-10-4-13(16-12(10)5-11)14(18)17-7-9(6-15)8-17/h2-5,9,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKCBWVWGRBHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be functionalized to introduce the methoxy group at the 6-position.

The next step involves the formation of the azetidine ring. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Core Structure | Key Substituents | Molecular Weight |

|---|---|---|---|

| Target Compound | Indole + Azetidine | 6-OCH₃, 2-carbonyl, 3-CN | ~285 g/mol* |

| 1H-Indole-3-carbonitrile, 6-methoxy- | Indole | 6-OCH₃, 3-CN | 188.18 g/mol |

| EP 2022/06 Derivatives | Imidazo-pyrrolo-pyrazine + Azetidine | Varying fused rings, 3-CN | ~350–400 g/mol |

*Estimated based on formula.

Physicochemical and Spectroscopic Properties

- 13C-NMR Data :

- The target compound’s indole carbons are expected to resonate at δ 100–145 ppm (aromatic C), similar to 6-methoxyindole derivatives. The azetidine’s CH₂ and CN groups may appear at δ 45–50 ppm and ~115 ppm, respectively, consistent with azetidine carbonitrile analogs.

- In contrast, 1H-indole-3-carbonitrile, 6-methoxy- shows a nitrile peak at δ ~116 ppm (C-3), with methoxy at δ ~55 ppm.

Table 2: Key NMR Shifts

| Compound | δ (13C, ppm) Key Signals |

|---|---|

| Target Compound | ~47 (azetidine CH₂), 115 (CN), 144 (C-NH) |

| 1H-Indole-3-carbonitrile, 6-methoxy- | 116.32 (C-3 CN), 55 (OCH₃) |

Biological Activity

1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, which includes an indole moiety, an azetidine ring, and a carbonitrile group, positions it as a promising candidate for pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The structural formula of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile can be represented as follows:

This compound features:

- Indole Moiety : Known for its role in various biological processes and pharmaceutical applications.

- Azetidine Ring : A four-membered cyclic amine that contributes to the compound's reactivity.

- Carbonitrile Group : Enhances the compound's potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile. It has been shown to exhibit significant antiproliferative effects on various cancer cell lines.

Key Findings :

- In vitro assays demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .

- The mechanism of action appears to involve the destabilization of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

The compound interacts with tubulin at the colchicine-binding site, leading to:

- Disruption of microtubule dynamics.

- Induction of G2/M phase cell cycle arrest.

- Promotion of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds reveals insights into the SAR:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyindole | Indole core | Simpler structure without azetidine or carbonitrile |

| Azetidine Derivatives | Azetidine ring | Focused on azetidine properties |

| Triazole-Based Compounds | Triazole ring | Different biological activities compared to indole derivatives |

| Pyrrolidinone Compounds | Pyrrolidinone core | Lacks complex heterocyclic framework |

The presence of the methoxy group enhances solubility and biological activity, indicating that modifications to the indole structure can significantly influence efficacy.

In Vitro Studies

In a study examining various derivatives, 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile was tested alongside other azetidinones. The results indicated that:

- Compounds with similar structural motifs exhibited potent antiproliferative effects across multiple cancer cell lines.

- The most effective derivatives showed IC50 values in the low nanomolar range, highlighting their potential as lead compounds for further development .

Animal Models

While in vitro studies are promising, further research is needed in vivo to evaluate the therapeutic potential and safety profile of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile. Preliminary animal studies suggest favorable pharmacokinetics and bioavailability, warranting additional investigations into its efficacy against tumor models.

Q & A

Q. What are the common synthetic routes for preparing 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile, and what key reaction conditions are involved?

The synthesis typically involves multi-step reactions starting with functionalized indole precursors. For example, indole-2-carboxylic acid derivatives can be coupled with azetidine-3-carbonitrile via acylation or nucleophilic substitution. A reflux method using acetic acid and sodium acetate (common in indole chemistry) is effective for forming stable intermediates . Multi-step protocols may include protecting group strategies, such as introducing methoxy groups before coupling, and require anhydrous conditions to prevent hydrolysis of the carbonitrile moiety .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound, and what parameters are critical in refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include refinement of the R-factor (<0.05), data-to-parameter ratios (>15:1), and hydrogen atom placement (riding models with isotropic displacement parameters). The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, with dihedral angles between aromatic systems (e.g., indole and azetidine rings) providing insights into planarity and steric strain .

Q. What are the standard characterization techniques for assessing purity and identity?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are standard. Key NMR signals include the methoxy proton at δ ~3.8 ppm, indole aromatic protons (δ 6.5–7.5 ppm), and azetidine protons (δ 3.0–4.5 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+) .

Advanced Research Questions

Q. What conformational insights can be derived from the dihedral angles between the indole and azetidine moieties?

The dihedral angle between the indole and azetidine rings (e.g., ~64.5° in related structures) influences molecular conformation and intermolecular interactions. Comparisons with analogs (e.g., 1-phenylindole derivatives) reveal steric effects from substituents like methoxy groups, which increase torsional strain and reduce planarity . Computational studies (DFT) can model these angles to predict packing efficiency and solubility .

Q. How do solvent systems and crystallization conditions affect crystal packing?

Crystallization from ethyl acetate/petroleum ether mixtures yields prismatic crystals with weak C–H⋯π interactions. Polar solvents (e.g., DMF) may induce polymorphs, while temperature gradients (e.g., slow cooling from 113 K) optimize crystal quality. Solvent choice directly impacts hydrogen-bonding networks and π-stacking, critical for stability .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

Batch inconsistencies (e.g., variable NMR shifts) may arise from residual solvents or tautomerism. Techniques include:

Q. How can computational methods predict reactivity or stability?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects on the carbonitrile group’s hydrolysis susceptibility. QSAR models correlate azetidine ring substituents with metabolic stability .

Q. What challenges arise in modifying the indole or azetidine rings for SAR studies?

Introducing bulky groups (e.g., halogenated aryl rings) on the indole core may hinder azetidine coupling efficiency. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.